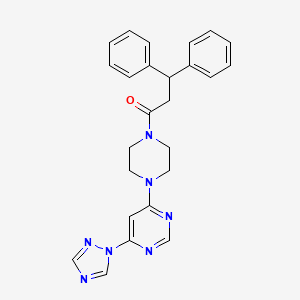![molecular formula C19H18N2O4S B2404150 2-(2-méthoxyphénoxy)acétate de 1-(benzo[d]thiazol-2-yl)azétidin-3-yle CAS No. 1396861-10-1](/img/structure/B2404150.png)
2-(2-méthoxyphénoxy)acétate de 1-(benzo[d]thiazol-2-yl)azétidin-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxyphenoxy acetate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Applications De Recherche Scientifique
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-inflammatory and anti-tubercular activities
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the methoxyphenoxy acetate group. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base such as piperidine.
Microwave Irradiation: This technique is used to accelerate the reaction rates and improve yields in the synthesis of benzothiazole derivatives.
One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups attached.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
When compared to other benzothiazole derivatives, 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate stands out due to its unique combination of structural features and biological activities. Similar compounds include:
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones
These compounds share the benzothiazole core but differ in their substituents and overall structure, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)25-13-10-21(11-13)19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGBSPLKNBJVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(N-phenylanilino)ethyl]but-2-enamide](/img/structure/B2404074.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)

![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)
![N-[(4-methoxythian-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2404088.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)
